molecular formula C20H18N4O5 B2933364 3-(4-Methylphenyl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole CAS No. 1775305-00-4

3-(4-Methylphenyl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole

Cat. No. B2933364
CAS RN: 1775305-00-4
M. Wt: 394.387
InChI Key: YYRUDDDDNCVHDL-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole (MPTBO) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTBO is a bi-1,2,4-oxadiazole derivative that has shown promising results in biological and chemical studies.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by inhibiting the activity of topoisomerase II and DNA polymerase. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB signaling pathway. In microbial infections, this compound has been shown to disrupt the cell membrane and inhibit the growth of various bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by inhibiting the activity of topoisomerase II and DNA polymerase. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB signaling pathway. In microbial infections, this compound has been shown to disrupt the cell membrane and inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

3-(4-Methylphenyl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole has several advantages for lab experiments, including high yield and purity, stability, and easy synthesis. However, this compound also has some limitations, including its solubility in water and its potential toxicity in high doses.

Future Directions

There are several future directions for the research of 3-(4-Methylphenyl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole. One potential direction is the development of this compound-based materials with unique properties, such as fluorescence, conductivity, and catalytic activity. Another direction is the optimization of this compound synthesis methods to improve yield and purity. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

3-(4-Methylphenyl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole can be synthesized by various methods, including the reaction of 4-methylbenzohydrazide and 3,4,5-trimethoxybenzaldehyde with triethyl orthoformate and phosphorus oxychloride. Another method involves the reaction of 4-methylbenzohydrazide and 3,4,5-trimethoxybenzaldehyde with thionyl chloride and triethylamine. Both methods result in the formation of this compound with high yields and purity.

Scientific Research Applications

3-(4-Methylphenyl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions and other analytes.

properties

IUPAC Name

3-(4-methylphenyl)-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5/c1-11-5-7-12(8-6-11)17-21-19(28-23-17)20-22-18(24-29-20)13-9-14(25-2)16(27-4)15(10-13)26-3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRUDDDDNCVHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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